Lipophilicity (logP) Comparison: S-Octyl vs. S-Propyl Chlorothioformate
S-Octyl chlorothioformate exhibits a computed XLogP3-AA of 5.1 [1], which is 3.3 log units higher than the measured logP of 1.82 for S-propyl chlorothioformate . This 2000-fold difference in octanol-water partition coefficient directly impacts the compound's ability to partition into nonpolar media and its utility in designing lipophilic thioester prodrugs or agrochemicals requiring enhanced membrane permeability.
| Evidence Dimension | Lipophilicity (logP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.1 |
| Comparator Or Baseline | S-Propyl chlorothioformate: logP = 1.82 (measured) |
| Quantified Difference | Δ logP = 3.28 (approximately 2000-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) for target; experimental determination for comparator |
Why This Matters
Higher lipophilicity enables S-octyl chlorothioformate to be preferentially used in syntheses targeting compounds intended for lipid bilayer penetration or nonpolar reaction environments.
- [1] PubChem. (2025). S-Octyl carbonochloridothioate. Computed Properties: XLogP3-AA 5.1. View Source
